N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-12-4-2-3-5-16(12)17(24)21-19-23-22-18(25-19)20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15H,6-11H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSBOWBVWPKWOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with adamantane-1-carbohydrazide, which is treated with an appropriate isothiocyanate to yield 1-[(1-adamantan-1-yl)carbonyl]-4-substituted thiosemicarbazides.
Cyclization: The thiosemicarbazides are then cyclized to form the 1,3,4-thiadiazole analogues.
Industrial Production Methods
This may include the use of advanced techniques such as microwave irradiation to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to the modulation of various biological processes, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The 1,3,4-thiadiazole scaffold is a common feature among analogs, but substituents at the 2- and 5-positions dictate pharmacological and physicochemical properties. Key structural comparisons include:
Key Observations :
- Adamantane Derivatives : The adamantane group (e.g., in the target compound and ) introduces high lipophilicity (logP ~4.7), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Electron-Withdrawing Groups : Chlorine (e.g., 3-chlorobenzamide in ) increases polarity and may influence receptor binding via halogen bonding.
Key Observations :
Physicochemical Properties
- Melting Points : Adamantane derivatives exhibit higher melting points (e.g., 441–443 K for 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine ) due to rigid, hydrophobic packing. In contrast, ethylsulfanyl analogs melt at lower temperatures (e.g., 158–160°C in ).
- Solubility : The bis(2-methoxyethyl)sulfamoyl group in increases polarity (logSw = -4.29) compared to adamantane, suggesting reduced membrane permeability but better aqueous solubility.
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the realm of neuropharmacology and antimicrobial activity. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and synthesis methods.
Molecular Formula: C16H20N4OS
Molecular Weight: 316.42 g/mol
Solubility: Highly soluble in organic solvents such as DMSO and DMF, with limited water solubility.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Thiosemicarbazide: Starting with adamantane-1-carbohydrazide treated with isothiocyanate.
- Cyclization: The thiosemicarbazides undergo cyclization to form the thiadiazole ring.
- Amidation: The final compound is synthesized by reacting the thiadiazole with 2-methylbenzoyl chloride.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study involving a series of related compounds demonstrated that many showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin and streptomycin .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 8 | S. typhimurium | 0.5 µg/mL |
| Compound 8 | MRSA | 1 µg/mL |
| Compound 8 | E. coli | 0.25 µg/mL |
The best antibacterial potential was observed for compound 8 derived from the adamantane thiadiazole framework, which exhibited activity against resistant strains such as MRSA and Pseudomonas aeruginosa .
Neuropharmacological Effects
This compound has been studied for its effects on the nicotinic alpha-7 receptor, which plays a critical role in cognitive functions such as learning and memory. This receptor's modulation may provide therapeutic benefits for conditions like Alzheimer's disease and schizophrenia.
In animal models, administration of this compound demonstrated improvements in cognitive performance, suggesting a potential role as a cognitive enhancer or neuroprotective agent.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Nicotinic Receptor Modulation: The compound acts as an antagonist at the nicotinic alpha-7 receptor, influencing neurotransmitter release and enhancing synaptic plasticity.
- Antimicrobial Mechanism: The thiadiazole moiety likely interacts with bacterial enzymes or structural components, disrupting cellular processes essential for bacterial survival.
Case Studies
A notable study evaluated the efficacy of various thiadiazole derivatives against resistant bacterial strains. Among these compounds, this compound was highlighted for its superior activity against multiple strains compared to traditional antibiotics .
Additionally, molecular docking studies have provided insights into the binding affinities and interactions of this compound with target proteins involved in bacterial resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
